Temocapril hydrochloride, a prodrug, serves as a valuable tool in scientific research, particularly in cardiovascular and renal studies. [] Its active metabolite, temocaprilat, exhibits potent angiotensin-converting enzyme (ACE) inhibitory properties. [, , , ] Unlike many ACE inhibitors primarily excreted renally, temocaprilat exhibits predominant biliary excretion, making it a valuable tool for studying alternative elimination pathways. [, , ] This unique characteristic renders it suitable for investigating ACE inhibition in models with compromised renal function. [, , , ]
While specific details regarding the synthesis of temocapril are not provided in the provided papers, research indicates that temocapril hydrochloride is synthesized as the prodrug of temocaprilat. [] Temocaprilat itself is described as the active metabolite, a diacid derivative. [] This suggests a synthesis pathway involving esterification of the diacid temocaprilat to yield the prodrug temocapril hydrochloride.
One notable chemical reaction involving temocapril is its hydrolysis to temocaprilat, mediated by carboxylesterase 1 (CES1). [, , ] This enzymatic cleavage of the ester bond in temocapril is crucial for its activation, leading to the formation of the pharmacologically active ACE inhibitor, temocaprilat.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5